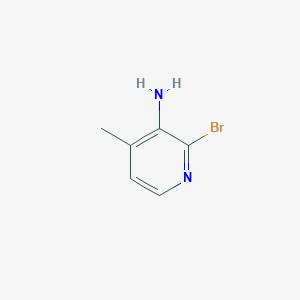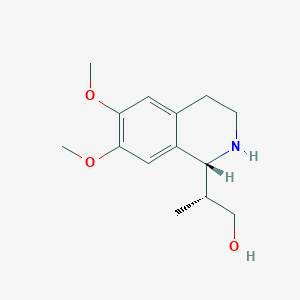
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) is a chemical compound that has shown potential in scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that produces biochemical and physiological effects.
作用機序
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the levels of this neurotransmitter in the brain. The increased levels of acetylcholine can improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been reported to have antioxidant properties, which may help protect against oxidative stress and damage in the brain.
実験室実験の利点と制限
One advantage of using Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in neurological disorders. However, one limitation is that it may not be effective in all individuals with these disorders, as the underlying causes of these disorders can be complex and multifactorial.
将来の方向性
For research include exploring its potential use in treating other neurological disorders and investigating its mechanism of action in more detail.
合成法
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) is synthesized using a reaction between ethyl 2-bromoacetate and hydroxylamine hydrochloride in the presence of a base. The resulting product is then subjected to a cyclization reaction to produce the final compound. This synthesis method has been reported to give a high yield of the desired product.
科学的研究の応用
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) can increase the levels of acetylcholine in the brain, which may improve cognitive function in individuals with these disorders.
特性
IUPAC Name |
1-(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-4-6(5(2)9)11-8-7/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMBAQVUXCYONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

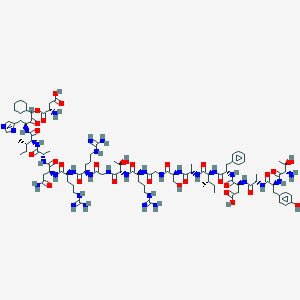
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
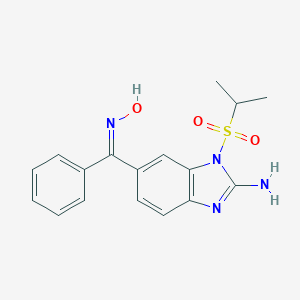

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

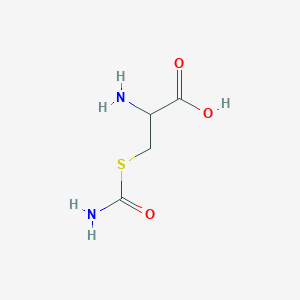



![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
